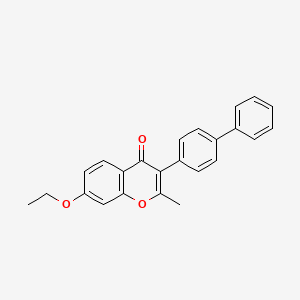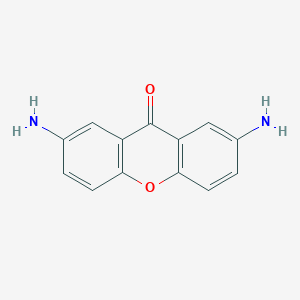
5-bromo-N-(1-methylhexyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-methylhexyl)-2-furamide, also known as BMHFA, is a chemical compound that belongs to the family of furan carboxamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMHFA has been found to possess various biochemical and physiological effects, making it an important tool in the study of various biological systems.
Aplicaciones Científicas De Investigación
5-bromo-N-(1-methylhexyl)-2-furamide has been used in various scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzymes. It has been found to be a potent and selective modulator of the TRPV1 ion channel, which is involved in pain sensation and inflammation. 5-bromo-N-(1-methylhexyl)-2-furamide has also been shown to modulate the activity of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as bone development and immune function. In addition, 5-bromo-N-(1-methylhexyl)-2-furamide has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(1-methylhexyl)-2-furamide is not fully understood, but it is believed to involve the modulation of ion channels, receptors, and enzymes. 5-bromo-N-(1-methylhexyl)-2-furamide has been shown to interact with the TRPV1 ion channel and modulate its activity, leading to a decrease in pain sensation and inflammation. It has also been shown to interact with the GPR55 receptor and modulate its activity, leading to various physiological effects. Finally, 5-bromo-N-(1-methylhexyl)-2-furamide has been found to inhibit the activity of FAAH, leading to an increase in the levels of endocannabinoids.
Biochemical and Physiological Effects
5-bromo-N-(1-methylhexyl)-2-furamide has been found to possess various biochemical and physiological effects, including the modulation of ion channels, receptors, and enzymes. It has been shown to decrease pain sensation and inflammation by modulating the activity of the TRPV1 ion channel. 5-bromo-N-(1-methylhexyl)-2-furamide has also been found to modulate the activity of the GPR55 receptor, leading to various physiological effects such as bone development and immune function. Finally, 5-bromo-N-(1-methylhexyl)-2-furamide has been found to increase the levels of endocannabinoids by inhibiting the activity of FAAH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(1-methylhexyl)-2-furamide has several advantages for lab experiments, including its potency and selectivity for various biological targets. It is also relatively easy to synthesize and purify, making it a convenient tool for scientific research. However, 5-bromo-N-(1-methylhexyl)-2-furamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(1-methylhexyl)-2-furamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications, and the further elucidation of its mechanism of action. 5-bromo-N-(1-methylhexyl)-2-furamide has shown promise as a tool for the study of various biological systems, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 5-bromo-N-(1-methylhexyl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 1-methylhexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under an inert atmosphere. After the reaction is complete, the product is purified by column chromatography or recrystallization.
Propiedades
IUPAC Name |
5-bromo-N-heptan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-3-4-5-6-9(2)14-12(15)10-7-8-11(13)16-10/h7-9H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVYCTIRZHJYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5177356.png)
![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(4-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5177357.png)
![butyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5177361.png)
![4-[2-(4-benzyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5177391.png)
![3-allyl-7-tert-butyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5177402.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5177419.png)
![2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5177426.png)
![2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5177429.png)
![2-[(3-bromobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5177438.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5177442.png)
![propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5177446.png)